2-Chloro-7-methylquinoline-3-carbonitrile

説明

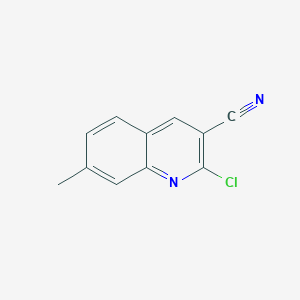

2-Chloro-7-methylquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C₁₁H₇ClN₂ and a molecular weight of 202.64 g/mol (CAS No. 79249-34-6) . It features a quinoline backbone substituted with a chlorine atom at position 2, a methyl group at position 7, and a nitrile group at position 2. This compound is primarily utilized in medicinal chemistry and materials science due to its structural versatility, which allows for further derivatization. Its crystalline structure has been studied using X-ray diffraction techniques, confirming the planar quinoline ring system and the spatial orientation of substituents . Commercial suppliers offer this compound with purity levels exceeding 95% for research applications .

特性

IUPAC Name |

2-chloro-7-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c1-7-2-3-8-5-9(6-13)11(12)14-10(8)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGQDYSNXXNQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507576 | |

| Record name | 2-Chloro-7-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79249-34-6 | |

| Record name | 2-Chloro-7-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79249-34-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methylquinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline with a suitable nitrile source under specific conditions. One common method includes the use of Vilsmeier-Haack reaction, where 2-chloroquinoline is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet the demands of various applications .

化学反応の分析

Types of Reactions

2-Chloro-7-methylquinoline-3-carbonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Condensation Reactions: The nitrile group can participate in condensation reactions with various carbonyl compounds to form imines or other heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alkoxides

Catalysts: Lewis acids, bases

Solvents: DMF, DMSO, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while condensation reactions with aldehydes can produce imine derivatives .

科学的研究の応用

2-Chloro-7-methylquinoline-3-carbonitrile has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Material Science: It is used in the development of novel materials with unique electronic and optical properties

作用機序

The mechanism of action of 2-Chloro-7-methylquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or interact with DNA to exert its effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

類似化合物との比較

Comparison with Structurally Similar Quinoline Carbonitriles

To contextualize the properties and applications of 2-chloro-7-methylquinoline-3-carbonitrile, the following table compares it with analogous quinoline derivatives. Key differences in substituents, molecular weights, and structural features are highlighted:

Structural and Functional Analysis

Impact of Substituent Position and Type

- Chlorine vs. Methoxy Groups: Replacing the methyl group at C7 with methoxy (e.g., 2-chloro-7-methoxyquinoline-3-carbonitrile) increases polarity and solubility, making it more suitable for aqueous-phase reactions .

- Nitrile Group: The cyano group at C3 enhances electrophilicity, enabling nucleophilic additions or cross-coupling reactions critical in drug development .

- Fluorine Substitution: The 4-chloro-7-fluoro-2-methylquinoline variant exhibits improved metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry .

Crystallographic and Spectroscopic Differences

X-ray studies of this compound reveal a planar quinoline ring with bond angles and lengths consistent with aromatic stabilization. In contrast, saturated derivatives like 2-chloro-7-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile show non-planar geometries, reducing conjugation and altering UV-Vis absorption profiles .

生物活性

2-Chloro-7-methylquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H7ClN2

- Molecular Weight : 192.63 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Quinoline derivatives, including this compound, are known for their broad spectrum of biological activities, which include:

- Antimicrobial : Exhibits activity against a range of bacterial strains.

- Anticancer : Potential to inhibit cancer cell proliferation.

- Antimalarial : Investigated for efficacy against malaria-causing parasites.

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis, such as bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

- Cell Signaling Interference : In cancer cells, it can disrupt signaling pathways that promote cell survival and proliferation, triggering apoptosis.

- Antiparasitic Action : The compound may interfere with metabolic pathways in malaria parasites, disrupting their growth cycle.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Efficacy :

- Anticancer Potential :

-

Antimalarial Activity :

- A recent investigation into the antimalarial properties revealed that the compound effectively inhibited the growth of Plasmodium falciparum in vitro, demonstrating promise as a lead compound for further development in malaria treatment .

Table 2: Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。